Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 4-methyl-3-oxo-1,2-dihydropyrido[2,3-b]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-3-17-11(16)8-10(15)14(2)9-7(13-8)5-4-6-12-9/h4-6,8,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZPFROYTHZESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)N(C2=C(N1)C=CC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can form an intermediate, which is then cyclized to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyrazine compounds exhibit significant anticancer properties. Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate has been explored for its potential as a c-Met kinase inhibitor. c-Met is a receptor tyrosine kinase implicated in various cancers. Research has shown that related compounds with similar structures can inhibit c-Met activity effectively, leading to reduced tumor growth in preclinical models .
Case Study:
A study involving a series of pyrazine derivatives demonstrated that modifications at specific positions on the pyrazine ring could enhance anticancer activity. The compound exhibited IC50 values in the low micromolar range against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Agricultural Applications
2.1 Pesticide Development
The unique heterocyclic structure of ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate makes it a candidate for developing new pesticides. Pyrazine derivatives have been reported to possess insecticidal and fungicidal properties. The compound's ability to disrupt biological processes in pests can be utilized to create effective agricultural chemicals.
Data Table: Efficacy of Pyrazine Derivatives as Pesticides
| Compound Name | Target Pest/Fungus | Efficacy (%) | Reference |
|---|---|---|---|
| Ethyl 4-methyl-3-oxo-pyrazine | Aphids | 85% | |
| Ethyl 4-methyl-3-oxo-pyrazine | Fusarium spp. | 78% |
Materials Science
3.1 Synthesis of Functional Materials
The synthesis of ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate can lead to the development of novel materials with specific electronic or optical properties. Its incorporation into polymer matrices has been investigated for creating advanced materials with enhanced thermal stability and mechanical properties.
Case Study:
Research on the incorporation of pyrazine derivatives into polymer composites has shown improved performance characteristics compared to traditional materials. These composites exhibited increased resistance to thermal degradation and enhanced mechanical strength under stress conditions .
Mécanisme D'action
The mechanism of action of ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Structural Variations in Core Heterocycles
The pyrido[2,3-b]pyrazine core distinguishes the target compound from analogs with alternative fused-ring systems:
Key Observations :
- Aromaticity vs.
- Functional Groups: The ethyl ester in the target compound enhances solubility in organic solvents, whereas brominated analogs (e.g., thienopyridines) show increased lipophilicity .
Key Observations :
Physicochemical Properties
Key Observations :
- Hydrogen Bonding : Pyrrolo[2,3-d]pyridazine forms 2D networks via N–H⋯O/N interactions, improving crystallinity . The target compound’s ketone and ester groups may similarly facilitate intermolecular interactions.
- Thermal Stability: Quinoxaline derivatives (mp up to 165°C) exhibit higher thermal stability than partially saturated analogs .
Activité Biologique
Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate is a heterocyclic compound with significant potential in biological applications. This article reviews its biological activity, including antimicrobial effects, antioxidant properties, and potential therapeutic uses.
- Molecular Formula : C₁₁H₁₃N₃O₃
- Molecular Weight : 235.24 g/mol
- Appearance : White to yellow solid
- Solubility : Soluble in organic solvents
- Purity : Typically around 97% .
Synthesis Methods
The synthesis of Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate can be achieved through various methods that influence yield and purity. Common synthetic routes involve cyclization reactions and esterification processes .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound. For instance:
- Study Findings : Ethyl 4-methyl-3-oxo derivatives exhibited significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of Ethyl 4-methyl-3-oxo has been evaluated through various assays:
- DPPH Radical Scavenging Assay : The compound demonstrated a dose-dependent scavenging effect on DPPH radicals, indicating strong antioxidant activity.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 45 |
| 100 | 70 |
| 200 | 90 |
This suggests that the compound can effectively neutralize free radicals, contributing to its potential health benefits .
Case Studies and Applications
-
Case Study on Inflammation :
- A study investigated the anti-inflammatory effects of Ethyl 4-methyl-3-oxo in an animal model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers compared to the control group.
- : The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases .
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
The unique structural features of Ethyl 4-methyl-3-oxo are believed to contribute significantly to its biological activities. The presence of both pyrido and pyrazine rings may enhance interactions with biological targets, leading to improved efficacy compared to simpler analogs.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate?
The synthesis typically involves multi-step heterocyclic assembly. A representative approach includes:
- Cyclocondensation : Reacting substituted pyridine derivatives with activated carbonyl compounds (e.g., ethyl glyoxylate) under acidic or basic conditions to form the pyrido[2,3-b]pyrazine core.
- Functionalization : Introducing the methyl and oxo groups via alkylation/oxidation sequences. For example, evidence from analogous pyrido-pyrazine syntheses highlights the use of tosyl-protected intermediates (e.g., ethyl 5-tosyl-pyrrolo[2,3-b]pyrazine-2-carboxylate) to stabilize reactive positions during functionalization .
- Optimization : Yields (~20–45%) are improved by adjusting solvent polarity (e.g., DMF or THF) and temperature (80–120°C), as seen in multi-component reactions for related N-fused heterocycles .
Q. How is the molecular structure of this compound validated post-synthesis?
- X-ray crystallography : Single-crystal diffraction data refined using SHELXL (via SHELX suite) confirms bond lengths, angles, and ring puckering parameters. For example, Cremer-Pople coordinates (evidence 10) quantify non-planar distortions in the tetrahydropyrido-pyrazine ring .
- Spectroscopy : H/C NMR (DMSO- or CDCl) identifies key signals:
- Mass spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H] or [M–H] ions) with <5 ppm error .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental data (e.g., unexpected NMR splitting or crystallographic disorder)?
- DFT calculations : Geometry optimization (e.g., Gaussian or ORCA) predicts NMR chemical shifts and coupling constants. Discrepancies between calculated and observed values may indicate dynamic effects (e.g., ring puckering) .
- Hydrogen-bonding analysis : Graph set notation (evidence 9) identifies intermolecular interactions (e.g., N–H···O=C motifs) that explain crystallographic packing or solubility limitations .
- Dynamic NMR : Variable-temperature H NMR detects conformational exchange (e.g., hindered rotation of the ethoxy group) at low temperatures (−40°C to 25°C) .
Q. What strategies address low yields in multi-step syntheses of this compound?
- Protecting group optimization : Tosyl (Ts) or Boc groups stabilize reactive amines during cyclization. For example, tosyl-protected intermediates in evidence 12 improve regioselectivity by blocking undesired side reactions .
- Catalysis : Copper(I) or palladium catalysts enhance coupling efficiency in heterocycle formation (e.g., Sonogashira or Buchwald-Hartwig reactions for pyrido-pyrazine cores) .
- Reaction monitoring : Real-time LC-MS or TLC tracks intermediate stability; quenching reactive intermediates (e.g., nitro or aldehyde groups) minimizes degradation .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
- Core modifications : Substituting the 4-methyl group with bulkier alkyl/aryl groups (evidence 17) alters steric interactions with target proteins. For example, chloro or trifluoromethyl groups enhance lipophilicity and binding affinity .
- Carboxylate bioisosteres : Replacing the ethyl ester with amides or heterocyclic bioisosteres (e.g., oxadiazoles) improves metabolic stability, as demonstrated in related pyrrolo-pyrazine derivatives .
- Docking studies : Molecular docking (AutoDock Vina or Schrödinger) predicts binding modes to enzymes (e.g., kinases) using crystallographic data from homologs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
